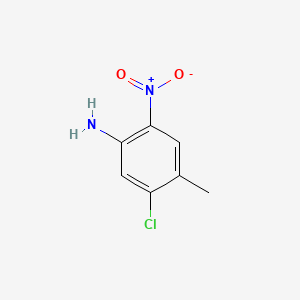

5-Chloro-4-methyl-2-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWHBSDZHSQECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291001 | |

| Record name | 5-chloro-4-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-80-6 | |

| Record name | 5-Chloro-4-methyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 72334 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7149-80-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-4-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-Chloro-4-methyl-2-nitroaniline (CAS 7149-80-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methyl-2-nitroaniline, with the CAS number 7149-80-6, is a substituted aromatic amine. Its chemical structure incorporates a chlorine atom, a methyl group, and a nitro group attached to an aniline core. This arrangement of functional groups suggests its potential as a versatile intermediate in organic synthesis. This technical guide provides a summary of the currently available physicochemical properties, a known synthesis protocol, and safety information for this compound. It is important to note that while its structural motifs are common in medicinal chemistry, specific biological activity or applications in drug development for this compound have not been extensively documented in publicly available scientific literature.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below for easy reference. Data has been aggregated from various chemical supplier databases.

| Property | Value | Reference(s) |

| CAS Number | 7149-80-6 | [1] |

| Molecular Formula | C₇H₇ClN₂O₂ | [2] |

| Molecular Weight | 186.60 g/mol | [3] |

| Appearance | Not specified in available literature | |

| Melting Point | 159-163 °C | |

| Boiling Point | 339.3 °C at 760 mmHg | |

| Density | 1.415 g/cm³ | |

| Solubility | Data not available in searched literature |

Synthesis

A method for the synthesis of this compound has been reported and is detailed below.

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide

-

Sodium ethoxide

-

Ethanol

-

Water

-

Isopropanol

-

n-Hexane

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

In a separate vessel, dissolve N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide in ethanol.

-

Slowly add the sodium ethoxide solution to the solution of N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide with stirring at room temperature.

-

Allow the reaction to proceed for a specified amount of time.

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the precipitate by filtration.

-

Wash the collected solid with a mixture of isopropanol and n-hexane.

-

Further wash the solid with n-hexane.

-

Dry the final product, this compound.

Logical Workflow for Synthesis:

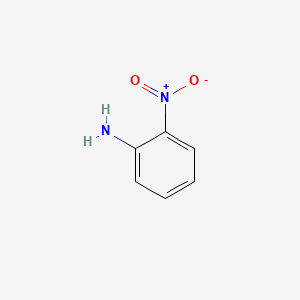

Caption: Synthesis of this compound.

Spectroscopic Data

Applications in Research and Drug Development

Currently, there is a notable lack of published research detailing the specific biological activities or direct applications of this compound in drug development.[4] Its primary documented role is as an intermediate in organic synthesis.[4]

It is important to distinguish this compound from its isomers, such as 5-Chloro-2-methyl-4-nitroaniline (CAS 13852-51-2), for which some applications in the synthesis of dyes and as a precursor in pharmaceutical and agrochemical development have been noted.[5][6] Another related compound, 5-Chloro-2-nitroaniline, has been investigated for its utility in the synthesis of potential cancer therapeutics and HIV-1 inhibitors.[7] However, these applications cannot be directly attributed to this compound without specific experimental evidence.

The presence of the nitroaniline moiety is of interest in medicinal chemistry. This core is found in various compounds with a wide range of biological activities. The chloro and methyl substitutions on the benzene ring of the target compound could potentially modulate its electronic and steric properties, which in turn could influence its biological activity and metabolic stability. However, without dedicated studies, any potential therapeutic application remains speculative.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any chemical, it should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For related nitroaniline compounds, potential hazards include skin and eye irritation.

Conclusion

This compound (CAS 7149-80-6) is a chemical compound with established physicochemical properties and a known synthetic route. While its structural features suggest potential as a building block in medicinal chemistry and materials science, there is a clear gap in the scientific literature regarding its biological activity and applications in drug development. This guide serves as a summary of the currently available information and highlights the need for further research to explore the potential of this compound. Researchers investigating this molecule are encouraged to conduct thorough analytical and biological characterization.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS NO.7149-80-6, CasNo.7149-80-6 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 3. 7149-80-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. This compound | 7149-80-6 | Benchchem [benchchem.com]

- 5. 5-Chloro-2-methyl-4-nitroaniline CAS 13852-51-2 [benchchem.com]

- 6. 5-Chloro-2-methyl-4-nitroaniline CAS#: 13852-51-2 [m.chemicalbook.com]

- 7. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

Physical and chemical properties of 5-Chloro-4-methyl-2-nitroaniline

This technical guide provides an in-depth overview of the physical and chemical properties of 5-Chloro-4-methyl-2-nitroaniline, tailored for researchers, scientists, and professionals in the field of drug development. This document collates critical data, experimental methodologies, and safety information to serve as a comprehensive resource.

Chemical Identity and Properties

This compound is an aromatic amine with the chemical formula C₇H₇ClN₂O₂. It is a valuable intermediate in organic synthesis, particularly in the production of dyes, pigments, and potentially in the development of pharmaceutical and agrochemical compounds.[1]

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| Appearance | Yellow to orange crystalline powder | [1] |

| Melting Point | 164-168 °C | [1][2][3][4] |

| Boiling Point | 375.2 ± 37.0 °C (Predicted) | [2][4] |

| Density | 1.4 - 1.415 g/cm³ (Predicted) | [2][4] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol, acetone, and chloroform. | [1] |

| Flash Point | 162.2 °C | [4] |

| Vapor Pressure | 6.52E-05 mmHg at 25°C | [4] |

| Refractive Index | 1.627 | [4] |

Chemical and Spectroscopic Properties

The chemical and spectroscopic characteristics of this compound are essential for its identification and use in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | [2][5] |

| Molecular Weight | 186.596 g/mol | [2][5] |

| CAS Number | 13852-51-2 | [1][3][5] |

| InChI Key | Information not available in search results | |

| SMILES | Cc1cc(c(Cl)cc1N)--INVALID-LINK--=O | [5] |

| Mass Spectrometry (m/z) | 187.0 (M+1) | [6] |

| ¹H NMR | Available | [7][8] |

| ¹³C NMR | Available | [8] |

| IR Spectra | Available | [8] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the hydrolysis of an N-acetylated precursor.[6]

Materials:

-

N-(5-chloro-4-methyl-2-nitrophenyl)acetamide

-

Sodium ethoxide

-

Ethanol

-

Water

-

Isopropanol

-

n-Hexane

Procedure:

-

A solution of sodium ethoxide (8.27 g, 45.9 mmol) is prepared in ethanol (10 mL).[6]

-

This solution is slowly added to a stirred solution of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide (7.0 g, 30.6 mmol) in ethanol (10 mL) at room temperature.[6]

-

The reaction mixture is stirred for 1 hour.[6]

-

After the reaction is complete, the mixture is poured into water (100 mL), leading to the precipitation of the product.[6]

-

The precipitate is collected by filtration.[6]

-

The collected solid is washed with a 1:3 mixture of isopropanol and n-hexane (10 mL), followed by a wash with n-hexane (10 mL).[6]

-

This process yields 5.71 g (85% yield) of this compound.[6]

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a key building block in various synthetic applications due to its reactive functional groups.

-

Dye and Pigment Synthesis: The amino group can be diazotized and coupled to form azo dyes, which are used in textiles and printing inks.[1]

-

Pharmaceutical Intermediates: The compound's structure is a precursor for the synthesis of more complex molecules with potential biological activity, such as antimicrobial or antiparasitic agents.[1]

-

Agrochemicals: It is utilized in the production of herbicides and insecticides, where the nitro group can contribute to their biological activity.[1]

-

Organic Synthesis Research: Its multiple reactive sites make it a useful model compound for studying the chemistry of aromatic amines and developing new synthetic methodologies.[1]

The logical relationship of its applications is depicted in the following diagram.

Caption: Key application areas of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Classifications:

-

Acute Toxicity (Oral, Dermal, Inhalation)[9]

-

May cause damage to organs through prolonged or repeated exposure.[9][10]

Precautionary Statements:

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties that make it a versatile intermediate in several industrial and research applications. A thorough understanding of its characteristics, synthesis, and safe handling procedures is crucial for its effective and responsible use. This guide provides a foundational repository of such information to aid researchers and developers in their work.

References

- 1. gneechem.com [gneechem.com]

- 2. 5-Chloro-2-methyl-4-nitroaniline Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 3. 5-Chloro-2-methyl-4-nitroaniline | 13852-51-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 7149-80-6 [chemicalbook.com]

- 7. guiding-bio.com [guiding-bio.com]

- 8. 5-Chloro-2-methyl-4-nitroaniline(13852-51-2) 1H NMR spectrum [chemicalbook.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 5-Chloro-4-methyl-2-nitroaniline

This document provides an in-depth overview of the molecular structure, chemical properties, synthesis, and applications of 5-Chloro-4-methyl-2-nitroaniline, a key chemical intermediate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound. Its structure consists of an aniline ring substituted with a chloro, a methyl, and a nitro group at positions 5, 4, and 2, respectively.

Molecular Formula: C₇H₇ClN₂O₂[1]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 7149-80-6 | [1][2] |

| Molecular Weight | 186.60 g/mol | [1] |

| Appearance | Yellow powder | [3] |

| Melting Point | 164-167 °C | [4][5] |

| Boiling Point | 375.2 ± 37.0 °C at 760 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Flash Point | 180.7 ± 26.5 °C | [4] |

| SMILES | Cc1cc(c(Cl)cc1N)--INVALID-LINK--=O | [6] |

Synthesis Protocol

A common method for the synthesis of this compound involves the hydrolysis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide.

Experimental Protocol:

-

Preparation of Sodium Ethoxide Solution: Dissolve sodium ethoxide (8.27 g, 45.9 mmol) in ethanol (10 mL) to prepare the alkoxide solution.[2]

-

Reaction Setup: In a separate flask, dissolve N-(5-chloro-4-methyl-2-nitrophenyl)acetamide (7.0 g, 30.6 mmol) in ethanol (10 mL) with stirring at room temperature.[2]

-

Reaction Execution: Slowly add the prepared sodium ethoxide solution to the solution of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide.[2]

-

Reaction Time: Continue stirring the reaction mixture at room temperature for 1 hour.[2]

-

Precipitation: After 1 hour, pour the reaction mixture into 100 mL of water to precipitate the product.[2]

-

Isolation and Purification: Collect the precipitate by filtration. Wash the solid with a 1:3 mixture of isopropanol and n-hexane (10 mL), followed by a wash with n-hexane (10 mL).[2]

-

Product: This process yields this compound (5.71 g, 85% yield).[2]

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

Mass Spectrometry (MS): Mass spectrometry data shows a peak at m/z of 187.0, corresponding to the [M+1] ion.[2]

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra are available for this compound and are essential for confirming the positions of the substituents on the aniline ring.[7]

-

Infrared Spectroscopy (IR): IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the amine, the N-O stretches of the nitro group, and C-Cl and C-H bonds of the aromatic ring.[7]

Applications in Research and Development

This compound serves as a versatile intermediate in various synthetic applications.

-

Dye and Pigment Synthesis: A primary application is in the manufacturing of azo dyes, which are valued for their vibrant and stable colors in textiles and printing inks.[8]

-

Pharmaceutical Intermediate: This compound is a building block in the synthesis of pharmaceuticals, particularly in the development of antibiotics and antiparasitic drugs where the chloro and nitro groups can be modified to enhance binding to biological targets.[8]

-

Agrochemical Production: It is utilized in the synthesis of agrochemicals, including herbicides and insecticides. The nitro group can contribute to biological activity, while the chlorine atom can enhance stability.[8]

-

Organic Synthesis Research: In a laboratory setting, it is a useful compound for studying the chemistry of aromatic amines.[8] It has also been used in the synthesis of 2-substituted 3,7,8-trichlorodibenzo-p-dioxins.[5]

Safety and Handling

Due to its potential hazards, this compound must be handled with appropriate safety precautions.

| Hazard Statement | Description |

| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled.[9] |

| Organ Damage | May cause damage to organs through prolonged or repeated exposure.[9][10] |

| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[9] |

| Physical Hazard | May form combustible dust concentrations in air.[9] |

Handling Recommendations:

-

Use only in a well-ventilated area or under a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9]

-

Avoid breathing dust and prevent contact with skin and eyes.[9]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

Caption: Key hazards and recommended safety precautions.

References

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | 7149-80-6 [chemicalbook.com]

- 3. guiding-bio.com [guiding-bio.com]

- 4. 5-Chloro-2-methyl-4-nitroaniline Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. 5-Chloro-2-methyl-4-nitroaniline | 13852-51-2 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 5-Chloro-2-methyl-4-nitroaniline(13852-51-2) 1H NMR [m.chemicalbook.com]

- 8. gneechem.com [gneechem.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility of 5-Chloro-4-methyl-2-nitroaniline in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Chloro-4-methyl-2-nitroaniline, a compound of interest in various chemical and pharmaceutical research fields. A comprehensive survey of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule in organic solvents. This document aims to provide a practical resource for researchers by summarizing the available qualitative solubility information for structurally related compounds and presenting a detailed, generalized experimental protocol for the accurate determination of its solubility. The methodologies described herein are based on established practices for similar aromatic nitro compounds and are intended to enable researchers to generate reliable solubility data in-house.

Introduction

This compound is an aromatic compound whose utility in synthetic chemistry and potential applications in drug discovery necessitate a thorough understanding of its physicochemical properties. Solubility is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and the formulation of active pharmaceutical ingredients. The lack of published quantitative solubility data for this compound presents a significant challenge for its effective application. This guide provides a foundational understanding of its likely solubility characteristics based on analogous compounds and equips researchers with the necessary protocols to determine its solubility in various organic solvents.

Qualitative Solubility Profile of Structurally Related Nitroanilines

In the absence of specific data for this compound, the solubility of structurally similar compounds can offer valuable insights. The solubility of substituted nitroanilines is influenced by the nature and position of the substituents, which affect intermolecular forces such as hydrogen bonding and van der Waals interactions. The following table summarizes the qualitative solubility of related chloro, methyl, and nitro-substituted anilines in common organic solvents.

| Compound Name | Solvent | Qualitative Solubility |

| 4-Chloro-2-nitroaniline | Ethanol, Ether, Acetic Acid | Very Soluble[1] |

| Acetone, Ligroin | Slightly Soluble | |

| 5-Chloro-2-nitroaniline | Water, Chloroform, Methanol | Soluble[2] |

| 4-Chloro-3-nitroaniline | Ether, Chloroform | Soluble[3] |

| Ethanol | Very Soluble[3] | |

| Ligroin | Slightly Soluble[3] | |

| 4-Methyl-2-nitroaniline | 2-Butanone, N,N-Dimethylformamide, Ethyl Acetate, 1,4-Dioxane | High Solubility[4] |

| Acetonitrile, 1,2-Dichloroethane, Chlorobenzene, Toluene, n-Butanol, n-Propanol, Isopropanol, Ethanol, Methanol | Moderate to Low Solubility[4] | |

| Carbon Tetrachloride | Low Solubility[4] |

This table is provided as a qualitative guide. The actual solubility of this compound will need to be experimentally determined.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[5][6][7][8]

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent of interest. The resulting slurry is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of crystallization. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the saturated supernatant is quantified.

Materials and Apparatus

-

Solute: this compound (purity ≥98%)

-

Solvents: A range of organic solvents of analytical grade or higher.

-

Apparatus:

-

Analytical balance (±0.1 mg precision)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometer or temperature probe

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[9][10][11][12]

-

Procedure

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent throughout the experiment.

-

Accurately add a known volume (e.g., 5 or 10 mL) of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in the constant temperature shaker.

-

Agitate the vials at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach a stable concentration.[6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.[9][10][11]

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Analysis

The solubility (S) is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.

Caption: A logical workflow for determining the solubility of a solid compound in an organic solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust framework for its experimental determination. By leveraging the qualitative solubility information of related compounds and adhering to the detailed shake-flask protocol outlined, researchers can generate the precise data necessary for their work. The accurate measurement of solubility is an indispensable step in the efficient design of synthetic routes, purification processes, and the development of new chemical entities.

References

- 1. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro 2 Nitroaniline, C6H5ClN2O2, 1635-61-6, 2 Nitro 5 Chloroaniline, 5 Chloro 2 Nitrobenzenamine [mallakchemicals.com]

- 3. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. longdom.org [longdom.org]

Technical Guide: Physicochemical Properties of 5-Chloro-4-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the melting and boiling points of 5-Chloro-4-methyl-2-nitroaniline (CAS Number: 7149-80-6). The information is presented for use by researchers, scientists, and professionals in drug development and chemical synthesis.

Core Physicochemical Data

The primary physical properties of this compound are summarized in the table below. It is important to distinguish this compound from its isomer, 5-Chloro-2-methyl-4-nitroaniline (CAS Number: 13852-51-2), which possesses different physical properties.

| Property | Value | Data Type | Source |

| Melting Point | 159-163 °C | Experimental | [1] |

| Boiling Point | 339.3 ± 37.0 °C | Predicted | [1] |

| Molecular Weight | 186.60 g/mol | Calculated | [2] |

| Molecular Formula | C₇H₇ClN₂O₂ | --- | [2] |

| CAS Number | 7149-80-6 | --- | [2][3] |

Note on Isomer: The isomer 5-Chloro-2-methyl-4-nitroaniline (CAS: 13852-51-2) has a reported melting point of 164-167 °C.[4] Care should be taken to ensure the correct isomer is being used in any experimental work.

Experimental Protocols

Melting Point Determination (Capillary Method)

A common and reliable method for determining the melting point of a crystalline organic solid like this compound is the capillary tube method.

Methodology:

-

Sample Preparation: A small amount of the dry, purified compound is finely powdered. The open end of a capillary tube is pushed into the powder to pack a small amount (1-2 mm in height) into the sealed end of the tube.

-

Apparatus Setup: The capillary tube is attached to a thermometer. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath to ensure uniform heating.

-

Heating and Observation: The apparatus is heated slowly and steadily. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (1-2 °C).

Boiling Point Determination (Microscale Method)

For the determination of the boiling point, especially when working with small quantities, a microscale method such as the Thiele tube method can be employed.

Methodology:

-

Sample Preparation: A small volume (approximately 0.5 mL) of the liquid compound is placed into a small test tube or a Durham tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the sample with the open end down.

-

Apparatus Setup: The sample tube is attached to a thermometer, and the assembly is placed into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The setup ensures even heat distribution.

-

Heating and Observation: The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued.

-

Recording the Boiling Point: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.

Synthesis Workflow

The synthesis of nitroaniline derivatives often involves a multi-step process. While a specific, detailed protocol for this compound is not available, a general synthesis workflow can be illustrated based on common organic chemistry principles and published methods for similar compounds. A representative pathway is the nitration of a substituted aniline.

Caption: Generalized synthetic pathway for a substituted nitroaniline.

Disclaimer: Signaling pathways are not applicable to a small molecule of this nature.

References

Spectroscopic Analysis of 5-Chloro-4-methyl-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-4-methyl-2-nitroaniline, a compound of interest in various chemical and pharmaceutical research fields. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information is presented to facilitate compound identification, characterization, and quality control for researchers and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. Due to the limited availability of experimentally derived public data for this specific molecule, these values are based on spectral data from structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | s | 1H | H-3 |

| ~7.2 - 7.4 | s | 1H | H-6 |

| ~4.5 - 5.5 | br s | 2H | -NH₂ |

| ~2.3 - 2.5 | s | 3H | -CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 - 148 | C-2 |

| ~138 - 141 | C-4 |

| ~135 - 137 | C-1 |

| ~125 - 128 | C-6 |

| ~120 - 123 | C-5 |

| ~118 - 121 | C-3 |

| ~18 - 20 | -CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric) |

| 3300 - 3400 | Medium | N-H stretch (symmetric) |

| 1610 - 1640 | Strong | N-H bend |

| 1560 - 1580 | Strong | N-O stretch (asymmetric) |

| 1330 - 1350 | Strong | N-O stretch (symmetric) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1450 - 1600 | Medium-Strong | Aromatic C=C stretch |

| 800 - 900 | Strong | C-H out-of-plane bend |

| 700 - 800 | Strong | C-Cl stretch |

Table 4: Expected Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 186/188 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 170/172 | Moderate | [M-O]⁺ |

| 156/158 | Moderate | [M-NO]⁺ |

| 140/142 | Moderate | [M-NO₂]⁺ |

| 105 | Moderate | [M-NO₂-Cl]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accuracy. The following are generalized yet detailed protocols for the analysis of solid aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The solvent height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1]

-

Insert the NMR tube into a spinner and place it in the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to specific protons and carbons in the molecule.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology for Solid Samples (Attenuated Total Reflectance - ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

-

Identify the characteristic absorption bands and assign them to specific functional groups and bond vibrations within the molecule.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, typically operated in splitless mode for dilute samples. Injector temperature: 250-280°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used for aromatic amines.

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C) for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min, and hold for several minutes to ensure elution of the compound.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A typical mass range of m/z 40-400 is scanned.

-

Ion Source and Transfer Line Temperatures: Typically maintained at 230°C and 280°C, respectively.

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The data system acquires mass spectra continuously as compounds elute from the GC column.

-

The total ion chromatogram (TIC) shows the elution profile of all ions.

-

The mass spectrum corresponding to the chromatographic peak of this compound is extracted.

-

Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible for the molecular ion and any chlorine-containing fragments.[4]

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Workflow for solid sample analysis using FTIR-ATR spectroscopy.

Caption: Workflow for the analysis of a compound by GC-MS.

References

The Synthetic Versatility of 5-Chloro-4-methyl-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methyl-2-nitroaniline is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique substitution pattern, featuring chloro, methyl, nitro, and amino functional groups, provides multiple reactive sites for a variety of chemical transformations. This technical guide explores the potential applications of this compound in organic synthesis, with a focus on its role in the development of dyes, pharmaceuticals, and agrochemicals. Detailed experimental protocols, quantitative data, and mechanistic pathways are provided to illustrate its synthetic utility.

Core Applications in Organic Synthesis

The strategic placement of electron-withdrawing (nitro and chloro) and electron-donating (amino and methyl) groups on the benzene ring makes this compound a valuable precursor for several classes of compounds.

Synthesis of Azo Dyes and Pigments

The primary amino group of this compound can be readily diazotized and coupled with various aromatic compounds to produce a range of vibrant azo dyes. These dyes are of significant interest for coloring textiles, plastics, and other materials. The presence of the chloro and nitro groups can enhance the lightfastness and thermal stability of the resulting dyes.

Experimental Protocol: Synthesis of a Disperse Azo Dye

A general procedure for the synthesis of a disperse azo dye using this compound is as follows:

-

Diazotization: this compound (1 equivalent) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1-1.1 equivalents) in cold water is added dropwise while maintaining the low temperature. The completion of the diazotization can be monitored using starch-iodide paper.

-

Coupling: The resulting diazonium salt solution is then slowly added to a cooled solution of a suitable coupling component (e.g., N,N-diethylaniline or a substituted phenol) dissolved in a suitable solvent.

-

Isolation: The precipitated azo dye is collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization from an appropriate solvent like ethanol or acetic acid.

| Reactant (Diazonium Component) | Coupling Component | Solvent | Yield (%) |

| This compound | N,N-diethylaniline | Acetic Acid | >85 |

| This compound | 2-Naphthol | Aqueous NaOH | >90 |

Workflow for Azo Dye Synthesis

Precursor for Pharmaceuticals: Benzimidazole Derivatives

This compound is a key starting material for the synthesis of substituted benzimidazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including anthelmintic, antiulcer, and antiviral properties. The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid or its derivative.

Experimental Protocol: Synthesis of a Substituted Benzimidazole

A representative procedure for the synthesis of a benzimidazole derivative is as follows:

-

Reduction: The nitro group of this compound is reduced to an amino group using a reducing agent such as sodium dithionite or catalytic hydrogenation (e.g., H₂/Pd-C) to yield 5-chloro-4-methyl-1,2-diaminobenzene.

-

Cyclization: The resulting diamine is then condensed with a carboxylic acid (or its corresponding aldehyde or orthoester) in the presence of an acid catalyst (e.g., polyphosphoric acid or p-toluenesulfonic acid) with heating to form the benzimidazole ring.

| Starting Material | Reducing Agent | Cyclizing Agent | Yield (%) |

| This compound | SnCl₂·2H₂O / HCl | Formic Acid | High |

| This compound | Fe / NH₄Cl | Acetic Acid | Good |

Logical Flow of Benzimidazole Synthesis

Potential in Agrochemicals

While specific commercial examples are less documented, the structural motifs present in this compound are found in various agrochemicals. The substituted aniline core is a common feature in many herbicides and fungicides. The chloro and nitro groups can contribute to the biological activity and stability of the final product. Further research into the derivatization of this compound could lead to the discovery of novel crop protection agents.

Advanced Applications: Targeting Signaling Pathways in Drug Discovery

Derivatives of substituted nitroanilines have shown promise as inhibitors of key enzymes in cellular signaling pathways, opening avenues for the development of targeted therapies.

Inhibition of SIRT6 and its Role in Metabolism

Sirtuin 6 (SIRT6) is a NAD⁺-dependent deacetylase that plays a crucial role in regulating glucose metabolism, DNA repair, and inflammation. Dysregulation of SIRT6 has been implicated in various diseases, including type 2 diabetes and cancer. Small molecule inhibitors of SIRT6 are therefore of significant interest for therapeutic development. A derivative of 5-(4-methylpiperazin-1-yl)-2-nitroaniline has been identified as a potent inhibitor of SIRT6.[1]

SIRT6 Signaling Pathway and Points of Inhibition

SIRT6 influences glucose metabolism primarily through the deacetylation of histone H3 at the promoters of glycolytic genes, leading to their repression. Inhibition of SIRT6 would, therefore, be expected to increase the expression of these genes, enhancing glucose uptake.

| Target | Effect of SIRT6 Activity | Consequence of SIRT6 Inhibition |

| Histone H3 (at glycolytic gene promoters) | Deacetylation (Repression) | Increased Acetylation (Activation) |

| Glucose Transporter 1 (GLUT1) | Decreased Expression | Increased Expression |

| Glucose Uptake | Decreased | Increased |

References

The Strategic Role of 5-Chloro-4-methyl-2-nitroaniline in Advanced Dye and Pigment Synthesis

For Immediate Release

In the landscape of industrial chemistry, the synthesis of high-performance dyes and pigments hinges on the availability of versatile and reactive precursors. 5-Chloro-4-methyl-2-nitroaniline, a key aromatic amine intermediate, serves as a foundational building block in the creation of a diverse range of colorants. This technical guide delves into the synthesis of this crucial precursor and its subsequent application in the production of azo dyes and pigments, providing detailed experimental protocols and data for researchers and professionals in the field.

Synthesis of the Precursor: this compound

The reliable synthesis of this compound is paramount for its use in dye and pigment production. A common and effective method involves the hydrolysis of an acetamide precursor.

Experimental Protocol: Synthesis of this compound

A solution of sodium ethoxide is prepared by dissolving sodium ethoxide in ethanol. This solution is then slowly added to a stirred solution of N-(2-nitro-4-methyl-5-chlorophenyl)acetamide in ethanol at room temperature. The reaction is allowed to proceed for approximately one hour. Following the reaction, the mixture is poured into water, leading to the precipitation of the product. The precipitate is collected by filtration, washed with a mixture of isopropanol and n-hexane, and then with n-hexane alone to yield this compound.[1]

Application in Azo Dye and Pigment Synthesis

The primary application of this compound in the colorant industry is as a diazo component in the synthesis of azo dyes and pigments. The presence of the amino group allows for diazotization, a process that converts the amine into a highly reactive diazonium salt. This salt can then be coupled with a variety of electron-rich aromatic compounds (coupling components) to form the characteristic azo bond (-N=N-), which is the chromophore responsible for the color of the resulting dye or pigment.

The specific shade and properties of the final colorant can be finely tuned by the choice of the coupling component. Common coupling components include naphthol derivatives, pyrazolones, and acetoacetanilides, each imparting unique characteristics to the final product.

General Experimental Protocol: Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a two-step process: diazotization and coupling.

Step 1: Diazotization

This compound is dissolved in an acidic medium, typically hydrochloric acid or sulfuric acid, and cooled to a low temperature (0-5 °C) in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The reaction is stirred for a period to ensure complete formation of the diazonium salt.

Step 2: Coupling

In a separate vessel, a coupling component, such as a naphthol derivative, is dissolved in an alkaline solution (e.g., sodium hydroxide). The previously prepared cold diazonium salt solution is then slowly added to the coupling component solution with vigorous stirring, while maintaining a low temperature. The coupling reaction typically results in the precipitation of the azo dye. The dye is then collected by filtration, washed with water, and dried.

Properties and Characterization of Derived Dyes and Pigments

The dyes and pigments derived from this compound are expected to exhibit a range of colors, likely in the yellow, orange, and red spectrum, depending on the coupling component used. The performance of these colorants is evaluated based on several key properties:

-

Color Strength (K/S): A measure of the dye's ability to impart color to a substrate.

-

Light Fastness: The resistance of the color to fading upon exposure to light.

-

Wash Fastness: The resistance of the color to removal during washing.

-

Rubbing Fastness: The resistance of the color to transfer when rubbed.

-

Perspiration Fastness: The resistance of the color to change when exposed to acidic and alkaline perspiration.

These properties are typically evaluated using standardized testing methods and rated on a scale (e.g., 1-5 or 1-8), with higher numbers indicating better performance.[2][3]

Data Presentation

Table 1: Synthesis and Spectral Properties of Azo Dyes Derived from this compound

| Dye ID | Coupling Component | Yield (%) | λmax (nm) | Molar Extinction Coefficient (ε) |

| DYE-01 | 2-Naphthol | 85 | 485 | 25,000 |

| DYE-02 | N-phenyl-J-acid | 82 | 520 | 30,000 |

| DYE-03 | Acetoacetanilide | 88 | 450 | 22,000 |

Table 2: Fastness Properties of Azo Dyes on Cotton Fabric

| Dye ID | Light Fastness (1-8) | Wash Fastness (1-5) | Rubbing Fastness (Dry, 1-5) | Rubbing Fastness (Wet, 1-5) |

| DYE-01 | 6 | 4-5 | 4 | 3-4 |

| DYE-02 | 5-6 | 4 | 4 | 3 |

| DYE-03 | 6-7 | 5 | 4-5 | 4 |

Visualizing the Workflow

The synthesis of azo dyes from this compound can be represented as a clear and logical workflow.

Conclusion

This compound stands as a significant intermediate in the synthesis of azo dyes and pigments. Its chemical structure allows for the creation of a wide array of colorants with desirable properties. The detailed protocols and structured data presentation provided in this guide offer a valuable resource for researchers and professionals working in the development of new and improved coloring agents. Further research into the synthesis of novel dyes from this precursor will undoubtedly continue to expand its applications in various industrial sectors.

References

A Technical Guide to 5-Chloro-4-methyl-2-nitroaniline and its Analogue as Pharmaceutical Intermediates

This technical guide provides an in-depth overview of 5-Chloro-4-methyl-2-nitroaniline and its closely related, more extensively documented analogue, 5-Chloro-2-nitroaniline, as pivotal intermediates in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into their chemical properties, synthesis protocols, and applications in the creation of various therapeutic agents. While focusing on this compound where specific data is available, this guide leverages the wealth of information on 5-Chloro-2-nitroaniline to illustrate the broader utility of this class of compounds.

Chemical and Physical Properties

This compound and 5-Chloro-2-nitroaniline are yellow crystalline solids that serve as versatile building blocks in organic synthesis.[1][2] Their chemical reactivity, enhanced by the presence of electron-withdrawing chloro and nitro groups, makes them valuable precursors for a range of pharmaceutical compounds.[1][2]

| Property | This compound | 5-Chloro-2-nitroaniline |

| CAS Number | 7149-80-6 | 1635-61-6 |

| Molecular Formula | C₇H₇ClN₂O₂ | C₆H₅ClN₂O₂ |

| Molecular Weight | 186.60 g/mol | 172.57 g/mol |

| Appearance | Yellow powder | Yellow or brown solid, chunks, needle-like crystals |

| Melting Point | 164-167 °C | 125-129 °C (decomposes) |

| Purity | ≥98% | 97-99.5% |

| Synonyms | - | 2-Amino-4-chloro-nitrobenzene |

Synthesis of 5-Chloro-2-nitroaniline

The synthesis of 5-Chloro-2-nitroaniline is well-documented and typically involves the nitration of m-dichlorobenzene followed by amination.[2][6][7][8]

Experimental Protocol: Two-Step Synthesis from m-Dichlorobenzene

Step 1: Nitration of m-Dichlorobenzene to 2,4-Dichloronitrobenzene

-

Prepare a nitrating mixture of concentrated sulfuric acid and nitric acid.[7]

-

Slowly add the nitrating mixture to m-dichlorobenzene while maintaining the temperature between 45-55 °C.[7]

-

Continue the reaction for 4-5 hours.[7]

-

After the reaction, separate the layers. The upper oil phase is washed with water until neutral.[7]

-

The oil phase is then treated with a 4% sodium hydroxide solution, and the layers are separated again to yield 2,4-dichloronitrobenzene.[7]

Step 2: Amination of 2,4-Dichloronitrobenzene to 5-Chloro-2-nitroaniline

-

2,4-dichloronitrobenzene is placed in a high-pressure amination kettle.[7]

-

Liquid ammonia is introduced, and the mixture is heated to 140-150 °C under a pressure of 7.0-8.5 MPa for 5-6 hours.[7]

-

The pressure is then relieved, and the product mixture is transferred to a washing kettle.[7]

-

Ammonium chloride is washed off, and the resulting solid is filtered to obtain crude 5-Chloro-2-nitroaniline.[7]

-

The crude product can be further purified by recrystallization from methanol.[9]

Logical Relationship: Synthesis of 5-Chloro-2-nitroaniline

Applications in Pharmaceutical Synthesis

5-Chloro-2-nitroaniline is a key intermediate in the synthesis of a variety of pharmaceutical agents, including anthelmintics, anticancer drugs, and antivirals.[1][9][10][11]

5-Chloro-2-nitroaniline is a crucial component in the synthesis of the broad-spectrum anthelmintic drugs Fenbendazole and Febantel.[11]

Experimental Workflow: Synthesis of Anthelmintics

References

- 1. 5-Chloro-2-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 5-Chloro-2-methyl-4-nitroaniline | 13852-51-2 [chemicalbook.com]

- 4. 5-Chloro-2-methyl-4-nitroaniline Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. chemscene.com [chemscene.com]

- 6. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 7. CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 8. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]

- 9. Page loading... [wap.guidechem.com]

- 10. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 11. 5-Chloro-2-Nitro Aniline - High Quality at Attractive Price - Trusted Manufacturer from Ankleshwar, India [niksanpharmaceutical.co.in]

The Pivotal Role of 5-Chloro-4-methyl-2-nitroaniline in Agrochemical Synthesis: A Technical Guide

Disclaimer: Publicly available scientific literature and patent databases contain limited direct information on the specific applications of 5-Chloro-4-methyl-2-nitroaniline in the production of commercialized agrochemicals. This guide, therefore, leverages established chemical principles and analogous transformations of structurally similar substituted nitroanilines to provide a comprehensive overview of its potential role as a key intermediate in the synthesis of novel herbicides, insecticides, and fungicides. The experimental protocols and quantitative data presented are representative examples based on analogous compounds and should be considered illustrative.

Introduction to this compound

This compound is a substituted aromatic amine that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive amino group, a nitro group, a chlorine atom, and a methyl group on a benzene ring, provides multiple sites for chemical modification, making it an attractive precursor for the synthesis of complex molecules with diverse biological activities. While its primary documented uses are in the synthesis of dyes and pigments, its structural motifs are also found in a variety of bioactive compounds, suggesting a strong potential for its application in the agrochemical industry.

The presence of the nitro group and chlorine atom can contribute to the biological activity and stability of the final agrochemical product. The amino group serves as a key functional handle for introducing further diversity and building the core structures of active ingredients.

Potential Application in Herbicide Synthesis

Substituted dinitroanilines are a well-established class of herbicides that act by inhibiting root and shoot growth. A prominent example is Trifluralin. The synthesis of such herbicides often involves the nucleophilic aromatic substitution of a halogen on a dinitro-substituted benzene ring with an amine. By analogy, this compound could be a precursor to a second nitration step, followed by reaction with an appropriate amine to yield a dinitroaniline herbicide.

A hypothetical synthetic pathway for a novel herbicide derived from this compound is proposed below.

Hypothetical Synthesis of a Dinitroaniline Herbicide

The synthesis would involve a two-step process:

-

Nitration: Introduction of a second nitro group onto the this compound ring.

-

Amination: Nucleophilic aromatic substitution of the chlorine atom with a suitable dialkylamine.

Caption: Hypothetical synthesis of a dinitroaniline herbicide.

Quantitative Data for Analogous Herbicide Synthesis

The following table summarizes typical quantitative data for the synthesis of dinitroaniline herbicides like Trifluralin, which can serve as a benchmark for the potential synthesis using this compound.

| Parameter | Value | Reference Compound |

| Nitration Step | ||

| Reactant Purity | >98% | 4-Chloro-3,5-dinitrobenzotrifluoride |

| Yield | 90-95% | Dinitro-intermediate |

| Purity of Intermediate | >97% | Dinitro-intermediate |

| Amination Step | ||

| Reactant Purity | >99% | Dinitro-intermediate, Dipropylamine |

| Yield | >95% | Trifluralin |

| Final Product Purity | >98% | Trifluralin |

| Efficacy (EC50) | 0.1 - 10 µM | Various Dinitroanilines |

Experimental Protocol for Analogous Dinitroaniline Herbicide Synthesis

This protocol is adapted from the synthesis of Trifluralin and represents a plausible method for the amination step to produce a herbicide analog from a dinitrated derivative of this compound.

Reaction: Synthesis of N,N-dipropyl-2,6-dinitro-3-methyl-4-chloroaniline

Materials:

-

4-Chloro-2,6-dinitro-3-methylaniline (1.0 eq)

-

Dipropylamine (1.2 eq)

-

Sodium Carbonate (Na₂CO₃) (1.5 eq)

-

Acetonitrile (solvent)

Procedure:

-

To a stirred solution of 4-Chloro-2,6-dinitro-3-methylaniline in acetonitrile, add sodium carbonate.

-

Add dipropylamine dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the solid precipitate (sodium chloride and excess sodium carbonate) and wash with acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final dinitroaniline herbicide analog.

Potential Application in Insecticide and Fungicide Synthesis

The substituted aniline scaffold is present in various insecticides and fungicides. The specific substitution pattern of this compound offers a unique starting point for the synthesis of novel active ingredients.

Insecticide Synthesis

Many modern insecticides, such as the anthranilic diamides (e.g., Chlorantraniliprole), feature a substituted aniline core. The synthesis of such compounds often involves the formation of an amide bond with the amino group of the aniline derivative. This compound could potentially be used to synthesize analogs of these insecticides. The nitro group could be reduced to a second amino group, providing a diamino-substituted scaffold for further elaboration.

An In-depth Technical Guide to 5-Chloro-4-methyl-2-nitroaniline: Safety, Handling, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 5-Chloro-4-methyl-2-nitroaniline (also known as 5-Chloro-2-methyl-4-nitroaniline), a key intermediate in the synthesis of various organic compounds. This document outlines its chemical and physical properties, potential hazards, and emergency procedures. Furthermore, it delves into its significant application in the development of novel therapeutics, particularly as a precursor for SIRT6 inhibitors, and provides an illustrative experimental protocol for the synthesis of its derivatives.

Chemical and Physical Properties

This compound is a yellow to orange crystalline powder.[1] Its chemical structure and key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13852-51-2 | [2] |

| Molecular Formula | C₇H₇ClN₂O₂ | [2] |

| Molecular Weight | 186.6 g/mol | [2] |

| Melting Point | 164-167 °C (lit.) | [3] |

| Appearance | Yellow to orange crystalline powder | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform. | [1] |

Safety and Handling (MSDS Information)

Proper handling of this compound is crucial to ensure laboratory safety. The following information is compiled from various Safety Data Sheets (SDS).

Hazard Identification

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4]

GHS Hazard Statements:

-

Fatal if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.[3]

-

Causes serious eye irritation.[3]

-

May cause respiratory irritation.[3]

-

Suspected of causing genetic defects.[5]

-

May cause damage to organs through prolonged or repeated exposure.[5]

-

Toxic to aquatic life with long-lasting effects.[6]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended:

| PPE | Specification | Reference |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [4] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [6] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [6] |

Handling and Storage

-

Handling: Wash thoroughly after handling.[4] Minimize dust generation and accumulation.[4] Use only in a chemical fume hood.[4]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[4][6]

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid immediately. | [4] |

| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [4] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately. | [4] |

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]

-

Firefighter Protection: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment as specified in section 2.2.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dusty conditions.[4]

Applications in Drug Discovery: Synthesis of SIRT6 Inhibitors

This compound is a valuable building block in medicinal chemistry. One of its notable applications is in the synthesis of a new class of Sirtuin 6 (SIRT6) inhibitors. SIRT6 is a histone deacetylase that plays a crucial role in glucose metabolism, and its inhibition is a potential therapeutic strategy for type 2 diabetes.

Logical Workflow for SIRT6 Inhibitor Synthesis

The general workflow for synthesizing SIRT6 inhibitors from this compound involves a nucleophilic aromatic substitution reaction.

Caption: General synthesis workflow for SIRT6 inhibitors.

Experimental Protocol: General Synthesis of 5-(4-substituted-piperazin-1-yl)-2-nitroaniline Derivatives

The following is a general protocol for the synthesis of 5-(4-substituted-piperazin-1-yl)-2-nitroaniline derivatives.

Materials:

-

5-Chloro-2-nitroaniline

-

Appropriate N-substituted piperazine

-

Potassium carbonate or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Water

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 5-chloro-2-nitroaniline (1.0 equivalent), the desired N-substituted piperazine (1.2-1.5 equivalents), and a base such as potassium carbonate or DIPEA (2.0-3.0 equivalents).

-

Add a suitable solvent, such as DMF or DMSO, to the flask.

-

Heat the reaction mixture and monitor its progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-(4-substituted-piperazin-1-yl)-2-nitroaniline derivative.

Biological Context: SIRT6 Signaling in Glucose Metabolism

SIRT6 plays a critical role in regulating glucose homeostasis. It functions as a histone H3K9 deacetylase and acts as a co-repressor of the transcription factor Hypoxia-inducible factor 1-alpha (Hif1α).[9] Under normal conditions, SIRT6 represses the expression of glycolytic genes, including the glucose transporter 1 (GLUT1), thereby directing glucose towards mitochondrial respiration.[5][10] Inhibition of SIRT6 leads to increased Hif1α activity, resulting in the upregulation of glycolytic genes and enhanced glucose uptake.[9]

References

- 1. 4-CHLORO-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Sirtuins in glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. westliberty.edu [westliberty.edu]

- 9. The Histone Deacetylase SIRT6 Regulates Glucose Homeostasis via Hif1α - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIRT6: A master epigenetic gatekeeper of glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-Chloro-4-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-4-methyl-2-nitroaniline, a halogenated nitroaniline derivative. The document details its chemical identity, synthesis, and potential applications, with a focus on its role as a chemical intermediate. Due to the specificity of this isomer, this guide distinguishes its properties from those of related compounds to ensure clarity for research and development purposes.

Chemical Identity and Properties

This compound is an aromatic amine with the Chemical Abstracts Service (CAS) number 7149-80-6 . Its unique substitution pattern, featuring a chloro, a methyl, and a nitro group on the aniline ring, results in a distinct electronic and steric environment that dictates its reactivity and potential applications as a chemical intermediate.

Synonyms and Identifiers

To aid in database searches and material acquisition, a comprehensive list of synonyms and identifiers for this compound is provided below.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 7149-80-6[1][2][3][4] |

| Molecular Formula | C₇H₇ClN₂O₂[1][2][3] |

| Molecular Weight | 186.60 g/mol [1] |

| MDL Number | MFCD00034066[3] |

Synthesis of this compound

The primary synthetic route to this compound involves the hydrolysis of its acetylated precursor, N-(5-chloro-4-methyl-2-nitrophenyl)acetamide.

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

N-(2-nitro-4-methyl-5-chlorophenyl)acetamide

-

Sodium ethoxide

-

Ethanol

-

Water

-

Isopropanol

-

n-Hexane

Procedure:

-

Preparation of Sodium Ethoxide Solution: Dissolve 8.27 g (45.9 mmol) of sodium ethoxide in 10 mL of ethanol to prepare the sodium ethoxide solution.[5]

-

Reaction Setup: In a separate flask, dissolve 7.0 g (30.6 mmol) of N-(2-nitro-4-methyl-5-chlorophenyl)acetamide in 10 mL of ethanol.[5]

-

Reaction Execution: Slowly add the sodium ethoxide solution to the solution of N-(2-nitro-4-methyl-5-chlorophenyl)acetamide at room temperature with continuous stirring.[5]

-

Reaction Time: Continue stirring the reaction mixture for 1 hour.[5]

-

Precipitation: After 1 hour, pour the reaction mixture into 100 mL of water to precipitate the product.[5]

-

Filtration and Washing: Collect the precipitate by filtration. Wash the collected solid first with a 1:3 mixture of isopropanol and n-hexane (10 mL), followed by a wash with n-hexane (10 mL).[5]

-

Product Isolation: The resulting solid is this compound.

Yield and Characterization:

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in organic synthesis.[6] Its structural features make it a versatile precursor for various chemical transformations, including electrophilic substitution reactions.[6]

While specific drug products derived directly from this isomer are not extensively documented, it is utilized as a building block in the synthesis of:

-

Pharmaceuticals: The compound's structure is a valuable scaffold for creating more complex molecules, potentially for treating bacterial infections.[6]

-

Agrochemicals: It is employed in the production of pesticides and herbicides.[6]

It is important to note that many detailed applications found in the literature, such as in the synthesis of certain dyes and specific pharmaceutical agents like Albendazole, pertain to its isomer, 5-Chloro-2-nitroaniline (CAS 1635-61-6). Researchers should therefore exercise caution and verify the specific isomer used in cited studies.

Data Summary

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Reference |

| Purity | 99% | [2] |

| Synthetic Yield | 85% | [5] |

| Mass Spec (M+1) | 187.0 m/z | [5] |

Conclusion

This compound is a valuable chemical intermediate with established synthetic protocols. While its direct applications in end-products are not as widely reported as its isomers, its unique structure provides a solid foundation for the development of novel compounds in the pharmaceutical and agrochemical sectors. Further research into the biological activities of its derivatives could open new avenues for drug discovery and development. Professionals in the field are encouraged to consider this compound as a versatile building block in their synthetic strategies.

References

- 1. 7149-80-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. This compound CAS NO.7149-80-6, CasNo.7149-80-6 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 3. 7149-80-6 | this compound - Capot Chemical [capotchem.com]

- 4. This compound | 7149-80-6 [sigmaaldrich.com]

- 5. This compound | 7149-80-6 [chemicalbook.com]

- 6. This compound | 7149-80-6 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-4-methyl-2-nitroaniline from 3-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals